molecular formula C₃₁H₅₂O₃Si B1141325 (3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester CAS No. 146177-13-1

(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester

Cat. No.: B1141325
CAS No.: 146177-13-1
M. Wt: 500.83
Attention: For research use only. Not for human or veterinary use.
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Description

(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester is a synthetic organic compound that belongs to the class of chola-5,7-dien-24-oic acid derivatives This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group at the 3-beta position

Biochemical Analysis

Biochemical Properties

(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and metabolic pathways. The TBDMS group in the compound provides steric hindrance, which can influence its interaction with enzymes and proteins. This compound has been shown to interact with enzymes involved in lipid metabolism, such as lipases and esterases, by acting as a substrate or inhibitor. The nature of these interactions often involves the hydrolysis of the ester bond, leading to the release of the active cholic acid derivative .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involved in lipid metabolism and homeostasis. It has been observed to modulate gene expression related to lipid synthesis and degradation, thereby affecting cellular metabolism. Additionally, the compound can alter membrane fluidity and integrity due to its interaction with lipid bilayers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The TBDMS group enhances the compound’s affinity for lipid-binding proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the context. For instance, the compound can inhibit lipase activity by binding to the enzyme’s active site, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with nuclear receptors involved in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability is enhanced by the TBDMS group, which protects it from rapid degradation. Over extended periods, the compound may undergo hydrolysis, leading to the release of the active cholic acid derivative. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models of lipid metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance lipid metabolism and improve metabolic health. At higher doses, it may exhibit toxic effects, such as liver damage and altered lipid profiles. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. The compound interacts with enzymes such as lipases and esterases, which catalyze its hydrolysis to release the active cholic acid derivative. This process can influence metabolic flux and alter metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with lipid-binding proteins and transporters. These interactions facilitate the compound’s localization to specific cellular compartments, such as lipid droplets and membranes. The TBDMS group enhances the compound’s lipophilicity, promoting its accumulation in lipid-rich environments .

Subcellular Localization

The subcellular localization of this compound is influenced by its structural properties and interactions with cellular components. The compound is primarily localized to lipid droplets and membranes, where it can exert its effects on lipid metabolism. Targeting signals and post-translational modifications may further direct the compound to specific organelles, enhancing its functional activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Protection of the Hydroxyl Group: The hydroxyl group at the 3-beta position is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.

    Formation of the Dienone System:

    Esterification: The carboxylic acid group at the 24-position is esterified using methanol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Reduction reactions can convert the dienone system to saturated derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The TBDMS protecting group can be selectively removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Tetrabutylammonium fluoride (TBAF)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of saturated derivatives

    Substitution: Removal of the TBDMS group to yield the free hydroxyl compound

Scientific Research Applications

(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds and as a protecting group strategy in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its role in the development of steroid-based pharmaceuticals.

    Industry: Utilized in the production of steroidal derivatives for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Chola-5,7-dien-24-oic Acid Derivatives: Compounds with similar steroidal backbones but different functional groups.

    TBDMS-Protected Steroids: Steroidal compounds with tert-butyldimethylsilyl protecting groups at different positions.

Uniqueness

(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester is unique due to the specific positioning of the TBDMS group and the presence of the 5,7-diene system. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl (4R)-4-[(3S,9S,10R,13R,14R,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O3Si/c1-21(10-15-28(32)33-7)25-13-14-26-24-12-11-22-20-23(34-35(8,9)29(2,3)4)16-18-30(22,5)27(24)17-19-31(25,26)6/h11-12,21,23,25-27H,10,13-20H2,1-9H3/t21-,23+,25-,26+,27+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIGZTWCDLZWHA-LBUIIUJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester
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